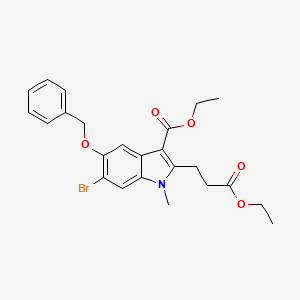![molecular formula C20H30N2O5 B1408303 Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate CAS No. 1858250-75-5](/img/structure/B1408303.png)
Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate
Descripción general
Descripción
Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate is a chemical compound with the molecular formula C20H30N2O5 . It has a molecular weight of 378.46 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, and a benzoate ester group . The tert-butyloxycarbonyl group is attached to the piperazine ring .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.125±0.06 g/cm3 and a predicted boiling point of 491.4±45.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
Research on similar compounds, such as ethyl tert-butyl ether (ETBE), highlights the biodegradation and fate of these substances in soil and groundwater. These studies identify microorganisms capable of degrading ETBE, a related ether oxygenate, suggesting potential environmental impacts and bioremediation strategies for compounds with similar chemical structures. The aerobic biodegradation pathways involve initial hydroxylation followed by the formation of intermediates, indicating a complex degradation process that could be relevant to the environmental management of Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate and related compounds (Thornton et al., 2020).
Analytical and Pharmacological Attributes
The review on the development of macozinone for TB treatment provides an example of how similar chemical entities are being investigated for therapeutic applications. It details the clinical studies and the target mechanisms of macozinone, shedding light on the potential research avenues for Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate in the context of antimicrobial and antituberculosis activity (Makarov & Mikušová, 2020).
Synthetic Routes and Industrial Applications
The study on the graphical synthetic routes of vandetanib emphasizes the importance of understanding the synthetic pathways for complex chemical compounds. The analysis of different synthetic routes for manufacturing scalability could be applicable to Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate, highlighting the relevance of synthetic chemistry in developing and optimizing the production processes for pharmaceutical applications (Mi, 2015).
Propiedades
IUPAC Name |
ethyl 4-[2-[4-(2,2-dimethylpropanoyloxy)piperazin-1-yl]ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-25-18(23)16-6-8-17(9-7-16)26-15-14-21-10-12-22(13-11-21)27-19(24)20(2,3)4/h6-9H,5,10-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHMINTXPJMRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408228.png)





![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)


